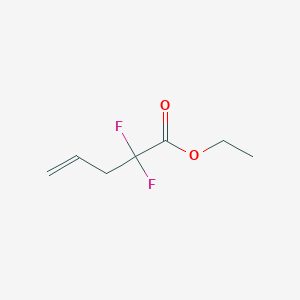

Ethyl 2,2-difluoropent-4-enoate

Vue d'ensemble

Description

Ethyl 2,2-difluoropent-4-enoate is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the second carbon of the pent-4-enoate chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl pent-4-enoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-difluoropent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Synthesis of Difluorinated Compounds

Ethyl 2,2-difluoropent-4-enoate serves as a key intermediate in the synthesis of various difluorinated compounds. For instance, it has been used in the lithiation reaction with 1-bromo-4-fluorobenzene to produce difluoroketone derivatives, which are valuable in pharmaceutical development . The ability to introduce fluorine atoms into organic molecules significantly alters their biological activity and physicochemical properties.

1.2. Claisen Rearrangement

The compound is also involved in Claisen rearrangements, a fundamental reaction in organic synthesis that allows for the formation of carbon-carbon bonds. The overall yield of this compound in this context ranges from 50% to 70%, making it a viable option for large-scale synthesis . This rearrangement can lead to the formation of various functionalized products useful in drug discovery.

Medicinal Chemistry Applications

2.1. Antiviral Agents

Research has indicated that derivatives of this compound can be designed as inhibitors for viral proteases, including those targeting HIV-1. Studies have shown that fluorinated compounds exhibit improved lipophilicity and permeability across biological membranes compared to non-fluorinated counterparts . This property is crucial for the development of effective antiviral therapies.

Case Study:

A study demonstrated that specific inhibitors derived from this compound displayed significant antiviral activity with EC50 values in the nanomolar range against HIV strains . These findings underscore the potential of this compound in designing new antiviral drugs.

Material Science Applications

3.1. Fluorinated Polymers

This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and sealants . The incorporation of fluorinated segments into polymer chains can enhance properties such as hydrophobicity and durability.

3.2. Development of Functional Materials

The unique properties of this compound facilitate its use in creating functional materials for electronics and optoelectronics. The compound's ability to form stable films with desirable electronic properties opens avenues for research into advanced electronic devices .

Safety and Handling Considerations

This compound is classified as a flammable liquid and poses skin irritation risks upon contact . Proper safety measures should be taken when handling this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of ethyl 2,2-difluoropent-4-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl pent-4-enoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Ethyl 2-fluoropent-4-enoate: Contains only one fluorine atom, leading to different stability and reactivity compared to the difluorinated compound.

Methyl 2,2-difluoropent-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications. The difluorinated structure provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

Ethyl 2,2-difluoropent-4-enoate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of neurological and antiviral applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2-position of a pent-4-enoate structure. Its unique chemical properties are attributed to the electronegative fluorine atoms, which can influence biological interactions.

-

Sigma-1 Receptor (S1R) Modulation :

- This compound has been identified as a ligand for the sigma-1 receptor (S1R), which plays a crucial role in neuroprotection and modulation of neurotransmitter systems. Research indicates that compounds interacting with S1R can enhance the secretion of brain-derived neurotrophic factor (BDNF), potentially benefiting cognitive functions and neurodegenerative conditions .

- Inhibition of HIV Protease :

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound.

In Vivo Studies

In vivo pharmacokinetic studies indicate that this compound distributes readily to brain tissue while being rapidly cleared from plasma. This suggests a favorable profile for neurological applications .

Case Study 1: Neuroprotective Effects

A study involving mice demonstrated that administration of this compound resulted in improved cognitive performance in active avoidance tasks. The compound's ability to enhance BDNF levels was linked to these cognitive benefits, suggesting potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antiviral Efficacy

Research on HIV protease inhibitors highlighted the effectiveness of this compound derivatives in inhibiting viral replication. The compounds displayed significantly lower EC50 values compared to established treatments like darunavir, indicating their potential as new therapeutic agents against HIV .

Propriétés

IUPAC Name |

ethyl 2,2-difluoropent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWORETBGSIWDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555086 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110482-96-7 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.